The Strategic Synthesis and Application of 3-Bromo-7-iodo-1H-indazole: A Technical Guide
The Strategic Synthesis and Application of 3-Bromo-7-iodo-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold and the Role of Strategic Halogenation
The 1H-indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Its unique bicyclic structure, comprising a fused benzene and pyrazole ring, offers a versatile template for designing molecules with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[3][4] The ability to precisely functionalize the indazole ring is paramount in the drug discovery process, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.
This technical guide focuses on a particularly valuable, yet underexplored, derivative: 3-Bromo-7-iodo-1H-indazole (CAS 945761-95-5) . This molecule is a powerful synthetic intermediate, strategically di-halogenated to enable orthogonal, site-selective modifications. The differential reactivity of the bromine and iodine substituents under various cross-coupling conditions makes it an ideal building block for the divergent synthesis of complex, polysubstituted indazoles.[5] This guide will provide an in-depth look at the synthesis, properties, and synthetic utility of this key intermediate, offering field-proven insights for its application in drug discovery and development.
Physicochemical Properties
While specific, experimentally determined data for 3-Bromo-7-iodo-1H-indazole is not extensively documented in publicly available literature, its core physicochemical properties can be summarized as follows:
| Property | Value | Source |
| CAS Number | 945761-95-5 | [5] |
| Molecular Formula | C₇H₄BrIN₂ | [5] |
| Molecular Weight | 322.93 g/mol | |
| Appearance | Likely a solid at room temperature | General observation for similar compounds |
| Solubility | Expected to be soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. | Inferred from related compounds |
Synthesis of 3-Bromo-7-iodo-1H-indazole: A Multi-step Approach
The synthesis of 3-Bromo-7-iodo-1H-indazole is achieved through a multi-step sequence, starting from a readily available nitro-indazole precursor. The key steps involve the reduction of the nitro group, a Sandmeyer reaction to introduce the iodo substituent, and finally, a regioselective bromination.[2]
Figure 1: Synthetic workflow for 3-Bromo-7-iodo-1H-indazole.
Experimental Protocol: Synthesis of 3-Bromo-7-iodo-1H-indazole[2]
Step 1: Synthesis of 7-Amino-1H-indazole
The synthesis begins with the reduction of 7-nitro-1H-indazole. This is typically achieved through catalytic hydrogenation.
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Reactants: 7-Nitro-1H-indazole, Palladium on carbon (Pd/C), Hydrogen gas (H₂), and a suitable solvent (e.g., ethanol or methanol).
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Procedure:
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Dissolve 7-nitro-1H-indazole in the chosen solvent in a hydrogenation vessel.
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Add a catalytic amount of Pd/C (typically 5-10 mol%).
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Pressurize the vessel with hydrogen gas (the pressure will depend on the scale and equipment).
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Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield 7-amino-1H-indazole.
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Step 2: Synthesis of 7-Iodo-1H-indazole
The amino group is then converted to an iodo group via a Sandmeyer reaction.
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Reactants: 7-Amino-1H-indazole, Sodium nitrite (NaNO₂), Potassium iodide (KI), and an acidic aqueous solution (e.g., HCl or H₂SO₄).
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Procedure:
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Dissolve 7-amino-1H-indazole in the acidic solution and cool to 0-5 °C.
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Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the diazonium salt.
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Add a solution of potassium iodide in water to the diazonium salt solution.
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Allow the reaction to warm to room temperature and stir until the reaction is complete.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 7-iodo-1H-indazole. A 71% yield has been reported for this step.[2]
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Step 3: Synthesis of 3-Bromo-7-iodo-1H-indazole
The final step is the regioselective bromination at the C3 position.
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Reactants: 7-Iodo-1H-indazole, N-Bromosuccinimide (NBS), Sodium hydroxide (NaOH), and Dimethylformamide (DMF).
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Procedure:
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Dissolve 7-iodo-1H-indazole in DMF.
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Add one equivalent of N-Bromosuccinimide and one equivalent of sodium hydroxide.
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Stir the reaction mixture at room temperature for 48 hours.
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Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.
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The crude product is then purified, usually by column chromatography, to yield 3-bromo-7-iodo-1H-indazole. A 79% yield has been reported for this regioselective bromination.[2]
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Reactivity and Synthetic Applications: A Gateway to Polysubstituted Indazoles
The synthetic utility of 3-Bromo-7-iodo-1H-indazole lies in the differential reactivity of its two halogen atoms. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C7 position. Subsequent modification at the C3 position can then be achieved under more forcing conditions or by using a different catalytic system. This orthogonal reactivity is a powerful tool for the divergent synthesis of 3,7-disubstituted indazoles.
Figure 2: Orthogonal reactivity of 3-Bromo-7-iodo-1H-indazole in cross-coupling reactions.
Suzuki-Miyaura Coupling: Building Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. In the case of 3-Bromo-7-iodo-1H-indazole, the greater reactivity of the C-I bond allows for selective coupling at the C7 position with a variety of boronic acids under relatively mild conditions. The resulting 7-aryl or 7-vinyl-3-bromo-1H-indazole can then undergo a second Suzuki-Miyaura coupling at the C3 position, often requiring more forcing conditions or a different catalyst system, to introduce a second substituent.
Generalized Protocol for Selective Suzuki-Miyaura Coupling at C7:
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To a degassed solution of 3-Bromo-7-iodo-1H-indazole (1.0 eq) and the desired boronic acid (1.1-1.5 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃).
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Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the differential reactivity of the halogens can be exploited for selective amination. While the C-I bond is generally more reactive, the choice of palladium catalyst, ligand, and reaction conditions can influence the selectivity. This allows for the introduction of a wide range of primary and secondary amines at either the C7 or C3 position, leading to the synthesis of diverse libraries of amino-indazole derivatives.
Safety and Handling
Conclusion
3-Bromo-7-iodo-1H-indazole is a strategically designed and highly valuable building block for the synthesis of complex, polysubstituted indazole derivatives. Its orthogonal halogenation provides a versatile handle for selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. This technical guide has provided an overview of its synthesis, key properties, and reactivity, offering a foundation for its application in the design and development of novel therapeutic agents. As the demand for new and innovative indazole-based drugs continues to grow, the utility of this versatile intermediate is poised to become increasingly significant in the field of medicinal chemistry.
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